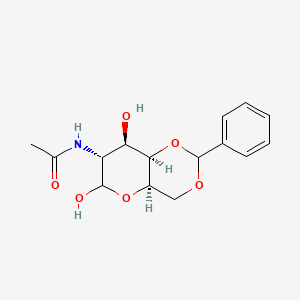

4,6-O-Benzylidene-N-acetyl-D-galactosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDAEIOQFFRMF-YNBGEIFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Protection of N-Acetyl-D-galactosamine: A Deep Dive into the 4,6-O-Benzylidene Acetal Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Carbohydrate Chemistry

In the intricate world of synthetic carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups is a cornerstone of building complex oligosaccharides and glycoconjugates. N-acetyl-D-galactosamine (GalNAc) is a fundamentally important monosaccharide, playing a critical role in a myriad of biological processes, from forming the blood group A antigen to being the initial sugar in O-linked glycosylation.[1] Its use as a targeting ligand for hepatocytes has propelled it to the forefront of modern drug delivery, particularly for antisense oligonucleotides and siRNA therapies.[1]

To harness the synthetic potential of GalNAc, chemists must navigate the challenge of its multiple hydroxyl groups, each with similar reactivity. The 4,6-O-benzylidene acetal stands out as a robust and reliable protecting group, offering a strategic advantage by simultaneously blocking the primary C-6 hydroxyl and the secondary C-4 hydroxyl. This not only prevents their unwanted participation in subsequent reactions but also imparts a conformational rigidity to the pyranose ring, which can profoundly influence the stereochemical outcome of glycosylation reactions at other positions. This guide provides an in-depth exploration of the mechanism, stereochemical implications, and practical application of the 4,6-O-benzylidene protection of N-acetyl-D-galactosamine.

The Reaction Mechanism: An Acid-Catalyzed Symphony

The formation of the 4,6-O-benzylidene acetal is a classic example of an acid-catalyzed reaction between a diol and an aldehyde (or its equivalent, such as benzaldehyde dimethyl acetal). The reaction proceeds through a series of reversible steps, ultimately leading to the formation of a stable cyclic acetal and a molecule of water. A Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid is typically employed as a catalyst.[2]

The mechanism can be broken down into the following key stages:

-

Activation of the Carbonyl: The acid catalyst coordinates to the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Hemiacetal Formation: One of the hydroxyl groups of GalNAc, typically the more reactive primary C-6 hydroxyl, acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by deprotonation to yield a hemiacetal intermediate.

-

Protonation and Water Elimination: The newly formed hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The C-4 hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.

-

Deprotonation and Catalyst Regeneration: A final deprotonation step yields the neutral 4,6-O-benzylidene acetal and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

Regioselectivity: A Tale of Thermodynamic Stability

The selective formation of the 4,6-O-benzylidene acetal over other possible diol pairings (e.g., 3,4- or 2,3-) is a classic example of thermodynamic control. While other cyclic acetals might form transiently (kinetic products), the 4,6-acetal represents the most thermodynamically stable product.[3]

This stability arises from the formation of a six-membered 1,3-dioxane ring, which is conformationally less strained than the alternative five-membered (1,3-dioxolane from a cis-diol like the 3,4-diol) or seven-membered rings. The reaction is typically conducted under conditions that allow for equilibration (e.g., elevated temperature or extended reaction times), ensuring that the initial kinetic products can revert to the starting materials and eventually funnel towards the most stable thermodynamic product.[3] The trans-diequatorial arrangement of the C-4 and C-5 substituents on the galactopyranose ring favors the formation of a stable, chair-like conformation for the newly formed dioxane ring.

Stereochemical Implications: A New Chiral Center and Conformational Rigidity

The reaction of benzaldehyde with the 4,6-diol of GalNAc introduces a new chiral center at the benzylic carbon (the carbon atom of the original aldehyde carbonyl group). This results in the formation of two possible diastereomers, with the phenyl group in either an axial or equatorial position relative to the dioxane ring. The equatorial isomer is generally the major product due to reduced steric hindrance.

Furthermore, the fusion of the 1,3-dioxane ring to the pyranose ring system significantly restricts the conformational flexibility of the molecule. This "locking" of the pyranose ring can have a profound impact on the reactivity of the remaining free hydroxyl groups (at C-2 and C-3), often leading to higher stereoselectivity in subsequent glycosylation reactions.[4]

A Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-O-benzylidene-N-acetyl-D-galactosamine, adapted from established methods for similar carbohydrate substrates.[2][3]

Materials and Equipment:

-

N-acetyl-D-galactosamine (GalNAc)

-

Benzaldehyde (freshly distilled) or Benzaldehyde dimethyl acetal

-

Anhydrous Zinc Chloride (ZnCl₂), fused and powdered

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

-

High-vacuum pump

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

-

Silica gel for column chromatography (if necessary for purification)

Step-by-Step Methodology:

-

Preparation: Dry the N-acetyl-D-galactosamine under high vacuum for several hours to remove any residual water. In a flame-dried round-bottom flask under an inert atmosphere, suspend the dried GalNAc in anhydrous DMF.

-

Reagent Addition: To the stirred suspension, add freshly fused and powdered anhydrous zinc chloride. Allow the mixture to stir for 15-20 minutes to ensure good dispersion.

-

Reaction Initiation: Add freshly distilled benzaldehyde to the mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC. A suitable solvent system might be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product will have a higher Rf value than the starting GalNAc. The reaction is typically complete within 24-48 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice water and a nonpolar solvent like hexane or diethyl ether. This will precipitate the product and help to extract excess benzaldehyde into the organic layer.

-

Isolation: Filter the precipitated solid using a Büchner funnel, wash it thoroughly with cold water, and then with the nonpolar solvent (hexane or ether) to remove any remaining benzaldehyde.

-

Purification: Dry the crude product under high vacuum. The product is often obtained in high purity after this procedure. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol) or silica gel column chromatography.

| Parameter | Condition | Rationale/Causality |

| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | A Lewis acid that activates the benzaldehyde carbonyl, making it more electrophilic. Must be anhydrous as water will inhibit the reaction. |

| Reagent | Benzaldehyde or Benzaldehyde Dimethyl Acetal | Benzaldehyde is the direct reactant. The dimethyl acetal can also be used, which drives the equilibrium forward by producing methanol instead of water. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that can dissolve the reagents and is stable to the reaction conditions. Anhydrous conditions are critical to favor acetal formation. |

| Temperature | Room Temperature | Sufficient to allow the reaction to proceed to thermodynamic equilibrium without causing significant side reactions or degradation. |

| Duration | 24-48 hours | Allows sufficient time for the reaction to reach equilibrium, favoring the formation of the most stable 4,6-O-benzylidene product. |

Strategies for Deprotection

The utility of the benzylidene acetal is further enhanced by the variety of methods available for its removal, allowing for the selective unmasking of the 4- and 6-hydroxyl groups when needed. The two most common methods are:

-

Acidic Hydrolysis: Treatment with aqueous acid (e.g., 80% acetic acid or dilute HCl) will cleave the acetal, regenerating the diol.[2]

-

Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ over Pd/C) reductively cleaves the acetal to yield a 4-O-benzyl ether and a free 6-OH group, or can fully remove the benzyl group under harsher conditions. This method is advantageous when other acid-labile protecting groups are present in the molecule.

Conclusion

The 4,6-O-benzylidene protection of N-acetyl-D-galactosamine is a powerful and indispensable tool in modern glycoscience. Its high regioselectivity, governed by the principles of thermodynamic control, and the conformational stability it imparts make it a strategic choice for multi-step syntheses. A thorough understanding of its formation mechanism, stereochemical consequences, and practical application is essential for any researcher aiming to synthesize complex, biologically active molecules built upon the GalNAc scaffold. This guide provides the foundational knowledge and practical insights necessary to confidently employ this critical protecting group strategy in drug discovery and development.

References

-

PubMed. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 265-72. Available from: [Link]

-

NIH. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. National Institutes of Health. Available from: [Link]

-

PubMed. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 265-72. Available from: [Link]

-

NIH. (n.d.). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2009). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 86(1), 89. Available from: [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. (n.d.). N-Acetylgalactosamine. Available from: [Link]

Sources

- 1. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Characterization of 4,6-O-Benzylidene-N-acetyl-D-galactosamine

Foreword: Decoding the Molecular Architecture of a Key Glycan Building Block

For researchers, scientists, and drug development professionals engaged in the intricate world of glycoscience, the ability to unequivocally determine the structure and conformation of carbohydrate building blocks is paramount. 4,6-O-Benzylidene-N-acetyl-D-galactosamine, a selectively protected derivative of the naturally occurring amino sugar N-acetyl-D-galactosamine (GalNAc), serves as a crucial intermediate in the synthesis of complex glycans, glycoproteins, and glycolipids. These complex biomolecules are implicated in a vast array of biological processes, from cellular recognition and signaling to immune responses. The strategic installation of the benzylidene acetal not only protects the 4- and 6-hydroxyl groups but also conformationally constrains the pyranose ring, influencing the stereochemical outcome of subsequent glycosylation reactions.

This in-depth technical guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a mere listing of spectral data, this guide delves into the causal relationships between the molecule's unique structural features and its corresponding ¹H NMR signature. By understanding these structure-spectrum correlations, researchers can confidently verify the identity and purity of their synthetic intermediates, laying a robust foundation for the successful construction of intricate glycan structures.

The Structural Landscape: How Molecular Features Dictate the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a rich tapestry of signals, each providing a piece of the structural puzzle. The chemical shifts, coupling constants, and multiplicities of the observed protons are direct consequences of their local electronic and steric environments, which are in turn governed by the presence of the pyranose ring, the N-acetyl group, and the conformationally rigidifying 4,6-O-benzylidene acetal.

The Influence of the 4,6-O-Benzylidene Acetal

The introduction of the benzylidene group across the C4 and C6 hydroxyls creates a 1,3-dioxane ring fused to the pyranose core. This has several profound effects on the ¹H NMR spectrum:

-

Conformational Rigidity: The fused ring system locks the pyranose ring into a more rigid chair conformation. This conformational constraint is a key factor in dictating the stereoselectivity of glycosylation reactions.[1]

-

Anisotropic Effects of the Phenyl Ring: The aromatic ring of the benzylidene group generates a magnetic field that can shield or deshield nearby protons, depending on their spatial orientation relative to the ring. This can lead to significant changes in the chemical shifts of the pyranose ring protons.

-

The Acetal Proton: A characteristic singlet for the acetal proton (PhCH) is typically observed in the downfield region of the spectrum, providing a clear diagnostic signal for the presence of the benzylidene group.

The N-Acetyl Group: A Key Reporter

The N-acetyl group at the C2 position introduces two key signals into the ¹H NMR spectrum:

-

The Acetyl Methyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group is a prominent feature, typically found in the upfield region. Its integration value of 3H makes it an excellent internal reference for determining the relative number of other protons in the molecule.

-

The Amide Proton: The NH proton of the amide linkage gives rise to a signal whose chemical shift can be concentration and solvent dependent. In many deuterated solvents, this proton may exchange with deuterium, leading to its disappearance from the spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.0-5.2 | d | J₁,₂ ≈ 3-4 |

| H-2 | ~4.2-4.4 | ddd | J₂,₁ ≈ 3-4, J₂,₃ ≈ 10-11, J₂,NH ≈ 8-9 |

| H-3 | ~3.8-4.0 | dd | J₃,₂ ≈ 10-11, J₃,₄ ≈ 3-4 |

| H-4 | ~4.1-4.3 | d | J₄,₃ ≈ 3-4 |

| H-5 | ~3.6-3.8 | m | |

| H-6a (axial) | ~4.2-4.4 | dd | J₆a,₆e ≈ 12-13, J₆a,₅ ≈ 1-2 |

| H-6e (equatorial) | ~3.7-3.9 | dd | J₆e,₆a ≈ 12-13, J₆e,₅ ≈ 4-5 |

| Ph-CH (acetal) | ~5.5-5.7 | s | |

| Phenyl (Ar-H) | ~7.2-7.5 | m | |

| NH | ~6.0-6.5 | d | JNH,₂ ≈ 8-9 |

| COCH₃ | ~1.9-2.1 | s |

Note: These are predicted values and may vary depending on the solvent, concentration, and temperature. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, well-resolved ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate choice of experimental parameters.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities will complicate the spectrum. Purification can be achieved by recrystallization or column chromatography.

-

Choice of Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for protected carbohydrates. For samples with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the often-crowded spectra of carbohydrates.

-

Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample, which will result in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Visualizing Molecular Structure and NMR Correlations

Diagrams are invaluable tools for visualizing the molecular structure and the through-bond scalar couplings that are fundamental to interpreting ¹H NMR spectra.

Figure 1: Chemical structure of this compound.

Figure 2: Key through-bond (J-coupling) correlations in the ¹H NMR spectrum.

Conclusion: A Powerful Tool for Glycochemical Synthesis

The ¹H NMR characterization of this compound is a cornerstone of quality control in the synthesis of complex glycans. A thorough understanding of how the molecule's structure translates into its NMR spectrum empowers researchers to:

-

Verify the successful installation of the benzylidene protecting group.

-

Confirm the identity and stereochemistry of the galactosamine core.

-

Assess the purity of the synthetic intermediate.

-

Gain insights into the conformational preferences of the molecule.

By integrating the principles outlined in this guide with careful experimental practice, scientists can leverage the power of ¹H NMR spectroscopy to accelerate their research and development efforts in the dynamic and impactful field of glycoscience.

References

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

N-Acetyl-d-galactosamine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. (2018). PubMed. Retrieved from [Link]

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]

Navigating the Stability of 4,6-O-Benzylidene Acetals in Galactosamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, particularly in the synthesis of complex glycans and glycoconjugates for drug development, the strategic use of protecting groups is paramount. Among these, the 4,6-O-benzylidene acetal stands out as a robust and versatile tool for the simultaneous protection of the C-4 and C-6 hydroxyl groups of pyranosides. This guide offers a comprehensive exploration of the stability of this critical protecting group within the context of D-galactosamine derivatives, providing field-proven insights into its chemical behavior, cleavage methodologies, and strategic implementation in orthogonal synthesis.

The 4,6-O-Benzylidene Acetal: A Stereocontrolling Anchor

The formation of a 4,6-O-benzylidene acetal on a galactopyranose ring is not merely a protective measure; it imparts significant conformational rigidity. By locking the C-5 hydroxymethyl group in a fixed orientation, the benzylidene acetal influences the overall shape of the sugar, which can have profound implications for the stereochemical outcome of glycosylation reactions at other positions.[1] The presence of the acetal can also affect the reactivity of the other hydroxyl groups on the pyranose ring.[2]

The C-2 amino group of galactosamine, typically protected as an N-acetyl (NHAc) or N-phthaloyl (NPhth) group, introduces an additional layer of complexity. The nature of this substituent can influence the stability of the distal 4,6-O-benzylidene acetal through electronic and steric effects, a crucial consideration in multi-step synthetic campaigns.

Chemical Stability: A Balancing Act of pH and Reagents

The utility of any protecting group is defined by its stability under a range of reaction conditions and its predictable cleavage when desired. The 4,6-O-benzylidene acetal in galactosamine derivatives is no exception, exhibiting distinct stability profiles under acidic, basic, and other reaction environments.

Acid-Catalyzed Hydrolysis: A Controlled Deprotection

The primary method for the removal of a benzylidene acetal is acid-catalyzed hydrolysis.[3] The reaction proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the hemiacetal, which is further hydrolyzed to the diol and benzaldehyde.

The rate of this hydrolysis is highly dependent on the pH of the medium. While specific kinetic data for 4,6-O-benzylidene-N-acetylgalactosamine is not extensively published, data from analogous systems, such as 4-nitrophenyl β-D-glucopyranoside, provide a strong framework for understanding this relationship.[4] Generally, the rate of hydrolysis increases significantly with decreasing pH.[5]

Table 1: Relative Stability of 4,6-O-Benzylidene Acetal Under Various Conditions (Qualitative)

| Condition | Stability | Notes |

| Strongly Acidic (pH < 2) | Labile | Rapid cleavage. |

| Mildly Acidic (pH 3-6) | Moderately Stable | Cleavage occurs, but at a slower rate, allowing for selective deprotection in some cases. |

| Neutral (pH 7) | Stable | Generally stable under neutral aqueous conditions. |

| Basic (pH > 8) | Stable | Highly stable to basic conditions, including strong bases like sodium hydroxide and alkoxides. |

| Lewis Acids | Labile | Cleavage can be effected by various Lewis acids, often used in reductive cleavage protocols.[6] |

| Hydrogenolysis | Labile | Cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C). |

It is important to note that the presence of other functional groups on the galactosamine derivative can influence the rate of acid-catalyzed hydrolysis. For instance, the electronic nature of the N-protecting group at C-2 can have a modest impact on the stability of the acetal.

Stability Under Basic and Orthogonal Conditions

A key advantage of the benzylidene acetal is its exceptional stability under basic conditions. This allows for a wide range of transformations to be carried out on other parts of the galactosamine molecule, such as the deprotection of base-labile protecting groups (e.g., esters) or modifications of the amino group, without affecting the 4,6-diol protection.

This stability is a cornerstone of orthogonal protecting group strategies , which are essential for the efficient synthesis of complex oligosaccharides.[3] In such strategies, multiple protecting groups are employed, each of which can be removed under a specific set of conditions without affecting the others. For example, a silyl ether protecting a hydroxyl group can be removed with fluoride ions, while the benzylidene acetal remains intact.

Methodologies for Cleavage: Precision in Deprotection

The selective removal of the 4,6-O-benzylidene acetal is a critical step in many synthetic pathways. The choice of cleavage method depends on the desired outcome, whether it be the complete deprotection to the diol or the regioselective formation of a 4-O- or 6-O-benzyl ether.

Acid-Catalyzed Hydrolysis

This is the most straightforward method for complete removal of the benzylidene group.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 4,6-O-Benzylidene-N-acetyl-α-D-galactosaminide

-

Dissolve the 4,6-O-benzylidene-protected galactosamine derivative (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Co-evaporate the solvent with toluene under reduced pressure to remove residual acetic acid.

-

Purify the resulting diol by silica gel chromatography.

Reductive Cleavage: A Gateway to Regioselective Functionalization

Reductive cleavage of the benzylidene acetal is a powerful technique that yields a benzyl ether at either the C-4 or C-6 position, depending on the reagents and reaction conditions employed. This regioselectivity is a significant advantage in synthetic carbohydrate chemistry.[7][8]

The mechanism of reductive cleavage typically involves the coordination of a Lewis acid to one of the acetal oxygens, making it a better leaving group. Subsequent delivery of a hydride from a reducing agent leads to the cleavage of the C-O bond and the formation of a benzyl ether.

Table 2: Reagents for Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals

| Reagent System | Major Product |

| NaCNBH₃, HCl | 6-O-Benzyl ether |

| BH₃·THF, TMSOTf | 4-O-Benzyl ether[9] |

| LiAlH₄, AlCl₃ | 6-O-Benzyl ether |

| Et₃SiH, TfOH | 4-O-Benzyl ether |

Experimental Protocol: Regioselective Reductive Opening to the 4-O-Benzyl Ether

-

Dissolve the 4,6-O-benzylidene-protected galactosamine derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

-

Cool the mixture to -78 °C.

-

Add triethylsilane (Et₃SiH, 2.0-3.0 equiv) followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 2.0-3.0 equiv).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of triethylamine (NEt₃) and methanol (MeOH).

-

Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the 4-O-benzyl-6-hydroxy galactosamine derivative.

Visualizing the Mechanisms

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: Acid-Catalyzed Hydrolysis of a 4,6-O-Benzylidene Acetal

Caption: Mechanism of acid-catalyzed hydrolysis of the benzylidene acetal.

Diagram 2: Reductive Cleavage Workflow for Regioselective Benzyl Ether Formation

Caption: Decision workflow for regioselective reductive cleavage.

Conclusion

The 4,6-O-benzylidene acetal is an indispensable protecting group in the synthesis of galactosamine-containing oligosaccharides and glycoconjugates. Its stability under basic conditions and its susceptibility to both complete and regioselective cleavage under acidic and reductive conditions, respectively, provide chemists with a powerful tool for navigating complex synthetic pathways. A thorough understanding of the factors governing its stability and the various methodologies for its removal is crucial for the successful design and execution of synthetic strategies in modern drug discovery and development.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Fraser-Reid, B., et al. (2008). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Journal of the American Chemical Society, 130(35), 11596–11603. [Link]

-

Crich, D., & Li, W. (2004). 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetals. Improved Second Generation Acetals for the Stereoselective Formation of β-d-Mannopyranosides and Regioselective Reductive Radical Fragmentation to β-d-Rhamnopyranosides. Scope and Limitations. Journal of the American Chemical Society, 126(48), 15871–15880. [Link]

- Poveda, A., & Jiménez-Barbero, J. (1998). NMR studies of carbohydrate–protein interactions. Chemical Society Reviews, 27(2), 133-143.

-

Imperi, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6-O-Benzylidene β-Thioglycosides. Helvetica Chimica Acta, 106(9), e202300078. [Link]

- Hanessian, S., & Plessas, N. R. (1969). The reaction of O-benzylidene sugars with N-bromosuccinimide. IV. The 4- and 6-bromo and -benzoyloxy derivatives of methyl 2, 3-di-O-acetyl-α-D-glucopyranoside. The Journal of Organic Chemistry, 34(7), 2163-2169.

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate research, 346(12), 1358–1370. [Link]

- Reddy, B. G., & Vankar, Y. D. (2006). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 47(4), 541-545.

- Garegg, P. J., & Hultberg, H. (1981). A synthesis of 8-methoxycarbonyloct-1-yl 2-O-benzyl-4, 6-O-benzylidene-β-D-galactopyranoside and its use in the preparation of a spacer-arm glycoside of the disaccharide β-D-Gal-(1→ 4)-β-D-GlcNAc.

- Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective hydrogenolysis of 4, 6-O-benzylidene derivatives of hexopyranosides. Stereoselective synthesis of 4-O-and 6-O-benzyl ethers of hexopyranoses.

- Crich, D., & Chandrasekera, N. S. (2004). Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects.

-

Crich, D., & Smith, M. (1999). Chemistry of 4,6-O-Benzylidene-D-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series. The Journal of Organic Chemistry, 64(13), 4926-4930. [Link]

- Crich, D., & Dudkin, V. (2001). On the influence of the 4,6-O-benzylidene group on the stereoselectivity of glycosylation.

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 16, 2026, from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 16, 2026, from [Link]

-

Neuberger, A., & Ratcliffe, W. A. (1972). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Biochemical Journal, 129(3), 623-628. [Link]

-

Zhang, Z., & Ollmann, I. R. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

-

Wang, C., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]

- Reddy, B. G., & Vankar, Y. D. (2006). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 47(4), 541-545.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 16, 2026, from [Link]

- Reddy, B. G., & Vankar, Y. D. (2012). Lewis Acid-Mediated Electrophilic Thiolative Difunctionalization of Enimides: Rapid Access to β-Amino Sulfides. The Journal of Organic Chemistry, 77(23), 10632-10640.

-

Ribes, C., et al. (2021). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. [Link]

-

Sasaki, H., et al. (2005). pH-rate profiles of hydrolysis of various peptides by AGP. ResearchGate. [Link]

-

Zhang, Z., & Ollmann, I. R. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

-

Zhang, Z., & Ollmann, I. R. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved January 16, 2026, from [Link]

-

Zhang, Z., et al. (2018). Influence of pH on the rates (k non values) of hydrolysis of glycosides... ResearchGate. [Link]

-

Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]

-

Organic Syntheses. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Retrieved January 16, 2026, from [Link]

-

Ghosh, K. K., & Sinha, D. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

-

Singh, L., Gupta, A. K., & Singh, R. T. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved January 16, 2026, from [Link]

-

GitHub. (n.d.). abruzzi/graphviz-scripts. Retrieved January 16, 2026, from [Link]

-

Graphviz. (2022). dot. Retrieved January 16, 2026, from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

rNets. (2024). A standalone package to visualize reaction networks. ChemRxiv. [Link]

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

Pete Punthasee. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

-

Costa, P. R. R., et al. (2024). Mathematical Modeling of the Kinetics of Glucose Production by Batch Enzymatic Hydrolysis from Algal Biomass. MDPI. [Link]

-

Sun, L., et al. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. Carbohydrate research, 463, 23–31. [Link]

Sources

- 1. Chemistry of 4,6-O-Benzylidene-D-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Mastering Stereoselectivity in Glycosylation: The Definitive Role of the 4,6-O-Benzylidene Protecting Group

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycobiology and therapeutic development. Controlling the stereochemistry at the anomeric center remains one of the most significant challenges in synthetic carbohydrate chemistry. This guide provides an in-depth analysis of the 4,6-O-benzylidene acetal, a widely used protecting group that exerts profound control over glycosylation stereoselectivity. We will dissect the mechanistic underpinnings of this control, exploring how conformational rigidity and electronic effects dictate reaction pathways. This whitepaper moves beyond simple protocols to explain the causal relationships behind the observed stereochemical outcomes, offering field-proven insights for researchers and drug development professionals aiming to construct complex glycans with precision.

The Glycosylation Challenge: An Introduction to Anomeric Control

The biological function of carbohydrates is intrinsically linked to their three-dimensional structure, where the orientation of the glycosidic bond (α or β) can dramatically alter activity. The chemical synthesis of these bonds with high yield and stereoselectivity is a formidable task, influenced by a multitude of factors including the glycosyl donor, acceptor, promoter, and solvent.[1][2] Among the most powerful tools in the synthetic chemist's arsenal are protecting groups, which do more than simply mask reactive hydroxyls; they actively influence the reactivity and stereochemical outcome of the glycosylation reaction.[3][4]

Protecting groups can be broadly categorized as participating or non-participating. A participating group at the C-2 position, such as an acyl group, can form a cyclic acyloxonium ion intermediate that shields one face of the donor, typically leading to the formation of 1,2-trans-glycosides.[3] Conversely, non-participating groups like benzyl ethers do not form such intermediates, often resulting in mixtures of α- and β-anomers via an SN1-like mechanism involving an oxocarbenium ion intermediate.[4] The 4,6-O-benzylidene acetal, while remote from the anomeric center, provides a unique and powerful method for stereocontrol that transcends this simple dichotomy.[5]

The 4,6-O-Benzylidene Acetal: A Tool for Conformational and Electronic Control

The 4,6-O-benzylidene group is a cyclic acetal formed by the reaction of a pyranoside's 4,6-diol with benzaldehyde.[6][7] Its primary influence on glycosylation stems from its ability to impart significant conformational rigidity to the pyranoside ring.

Conformational Locking: The Foundation of Stereocontrol

The fusion of the six-membered dioxane ring of the benzylidene acetal to the pyranose ring severely restricts the conformational flexibility of the carbohydrate. This "locking" effect has two major consequences:

-

Ring Conformation: It fixes the pyranose ring in a rigid chair conformation, preventing conformational inversion to boat or skew-boat forms that might occur in more flexible systems, especially during the formation of transient intermediates.[8]

-

Side Chain Orientation: It locks the C5-C6 exocyclic bond into a trans-gauche (tg) conformation. This forces the C6-O6 bond into an anti-periplanar arrangement relative to the C5-O5 ring bond.[9]

This enforced rigidity is the cornerstone of the benzylidene group's directing effect.

Practical Application: Experimental Protocol and Data

The theoretical principles described above translate into robust and reproducible synthetic protocols. A common strategy involves the use of thioglycoside donors activated by a thiophilic promoter.

General Protocol for Benzylidene-Directed Glycosylation

This protocol provides a representative workflow for the glycosylation of a primary alcohol acceptor using a 4,6-O-benzylidene protected thioglycoside donor.

Materials:

-

Glycosyl Donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside)

-

Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

-

Activator System: 1-Benzenesulfinyl piperidine (BSP) and Trifluoromethanesulfonic anhydride (Tf₂O)

-

Hindered Base: 2,4,6-tri-tert-butylpyrimidine (TTBP)

-

Anhydrous Dichloromethane (DCM)

-

Activated 4 Å Molecular Sieves

Step-by-Step Methodology: [8]1. Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv), BSP (1.2 equiv), TTBP (1.5 equiv), and activated 4 Å molecular sieves. 2. Dissolution: Add anhydrous DCM to achieve a donor concentration of approximately 0.05 M. 3. Cooling: Cool the stirred mixture to -65 °C using an acetone/dry ice bath. 4. Pre-activation: Add Tf₂O (1.2 equiv) dropwise. A color change (e.g., to yellow or orange) typically indicates activation. Stir the mixture at -65 °C for 45-60 minutes. 5. Nucleophile Addition: Slowly add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM via syringe over 15-20 minutes. 6. Reaction: Maintain the reaction at -65 °C, monitoring by Thin Layer Chromatography (TLC). Once the donor is consumed (typically 1-2 hours), the reaction is complete. 7. Quenching: Quench the reaction by adding triethylamine (Et₃N) or pyridine, followed by dilution with DCM. 8. Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine. 9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired disaccharide.

Representative Stereoselectivity Data

The choice of donor, acceptor, and reaction conditions significantly impacts the stereochemical outcome. The following table summarizes typical results, illustrating the principles discussed.

| Glycosyl Donor | Acceptor Reactivity | Typical Conditions | Predominant Product | Typical α:β Ratio | Reference |

| 4,6-O-Bn Manno -pyranosyl Donor | High (Primary ROH) | BSP, Tf₂O, TTBP, DCM, -65°C | β | > 1:20 | [8] |

| 4,6-O-Bn Manno -pyranosyl Donor | Low (Hindered sec-ROH) | BSP, Tf₂O, TTBP, DCM, -65°C | β | > 1:10 | [10] |

| 4,6-O-Bn Gluco -pyranosyl Donor | High (Ethanol) | BSP, Tf₂O, TTBP, DCM, -78°C | β | 1:4 | [11] |

| 4,6-O-Bn Gluco -pyranosyl Donor | Low (Hindered sec-ROH) | BSP, Tf₂O, TTBP, DCM, -78°C | α | > 10:1 | [11] |

Conclusion and Future Outlook

The 4,6-O-benzylidene group is a powerful and indispensable tool for achieving high stereoselectivity in glycosylation reactions. Its directing effect is a sophisticated interplay of induced conformational rigidity and electronic deactivation, which effectively channels the reaction through distinct mechanistic pathways depending on the inherent stereochemistry of the glycosyl donor. For mannosyl donors, it reliably directs β-glycoside formation by favoring an SN2-like pathway. For glucosyl donors, it enables a switchable selectivity that can be tuned to favor the α-glycoside, particularly with less reactive acceptors.

The recent discovery of anhydro cation intermediates provides a deeper, more accurate structural model for these reactions, moving the field beyond classical SN1/SN2 paradigms. For the drug development professional and research scientist, a thorough understanding of these causal mechanisms is not merely academic; it is essential for the rational design of synthetic routes to complex, biologically active glycans and glycoconjugates, enabling the efficient and predictable construction of next-generation therapeutics.

References

-

Mondal, S., & Bera, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Molecular Biosciences, 9. [Link] [1][2]2. López, M., de Parrodi, C. A., Huelgas, G., & Lozada-Ramírez, J. D. (2024). Organocatalyzed Stereoselective Glycosylation: An Overview of the Last Decade. Mini-Reviews in Organic Chemistry, 21(3), 318-345. [Link]

-

Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7273-7306. [Link] [3]4. Wikipedia contributors. (2023). Benzylidene acetal. Wikipedia, The Free Encyclopedia. [Link] [6]5. Crich, D., & Li, W. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco- and Mannopyranoside Donors. The Journal of Organic Chemistry, 77(19), 8792-8797. [Link] [8]6. Mondal, S., & Bera, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Molecular Biosciences, 9, 896187. [Link]

-

Crich, D. (2014). Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. Journal of the American Chemical Society. [Link]

-

Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry – A European Journal, 22(8), 2859-2868. [Link]

-

Zhu, X. & Schmidt, R. R. (2009). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. In Glycoscience (pp. 1353-1416). [Link]

-

Boltje, T. J., & van Delft, F. L. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(13), 1779-1789. [Link]

-

Geue, N., Greis, K., Omoregbee-Leichnitz, S., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Angewandte Chemie International Edition, 62(19), e202218804. [Link]

-

Crich, D., & Jayalath, P. (2021). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry, 86(20), 14227-14241. [Link] [12]13. Demchenko, A. V., & Pornsuriyasak, P. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 83(5), 775. [Link] [7]14. Geue, N., Chang, C.-W., Leichnitz, S., et al. (2024). Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors reveal anhydro intermediates. ResearchGate. [Link] [13]15. Royal Society of Chemistry. (2020). Glycosylation: New methodologies and applications. [Link]

-

Mondal, S., & Bera, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate. [Link]

-

Crich, D., & Vinogradova, O. (2007). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 72(18), 6891-6898. [Link]

-

Guo, J., & Ye, X.-S. (2010). Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation. ResearchGate. [Link] [5]19. Bera, S., & Mondal, S. (2020). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 16, 2577-2621. [Link] [4]20. Crich, D., & Li, H. (2007). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. The Journal of Organic Chemistry, 72(5), 1681-1690. [Link] [10]21. van der Vorm, S., Hansen, T., van der Marel, G. A., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 14(6), 1532-1542. [Link] [11]22. Crich, D., & Li, W. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco- and Mannopyranoside Donors: Comparison with O-Glycoside Formation. ACS Publications. [Link]

-

Crich, D., & Li, H. (2007). 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction. The Journal of Organic Chemistry, 72(5), 1681-1690. [Link] [14]24. Codee, J. D. C., van der Vorm, S., van der Marel, G. A., & Woerpel, K. A. (2018). (A) Effect of 4,6‐O‐benzylidene group on stereoselectivity. (B) Mechanism of the preactivation‐based glycosylation equipped with 4,6‐O‐benzylidene group. ResearchGate. [Link] [15]25. Imperio, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta, 106(11), e202300109. [Link]

-

Lipták, A., & Fügedi, P. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 246, 61-73. [Link]

-

Grokipedia. (2026). Armed and disarmed saccharides. Grokipedia. [Link] [16]28. Wikipedia contributors. (2022). Armed and disarmed saccharides. Wikipedia, The Free Encyclopedia. [Link] [17]29. Crich, D., & Li, W. (2012). Stereoselective C-glycoside formation with 2-O-benzyl-4,6-O-benzylidene protected 3-deoxy gluco- and mannopyranoside donors. The Journal of Organic Chemistry, 77(19), 8792-8797. [Link]

-

Geue, N., Chang, C.-W., Leichnitz, S., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 15(1), 6432. [Link] [18]31. Crich, D., & Dudkin, V. Y. (2002). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 67(5), 1343-1349. [Link]

-

Crich, D., & Pratt, M. R. (2011). Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. ACS Chemical Biology, 6(8), 777-781. [Link]

-

English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University Dissertations. [Link]

-

Tanaka, H., Izawa, K., Hayashi, Y., et al. (2020). Synthesis of Benzyl 2-Deoxy-C-Glycosides. ACS Omega, 5(45), 29467-29474. [Link]

-

Crich, D., & Bowers, A. A. (2007). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. Organic Letters, 9(21), 4239-4242. [Link]

-

van der Vorm, S. (2019). Unravelling glycosylation reaction mechanisms. Scholarly Publications Leiden University. [Link]

-

Crich, D., & Chandrasekera, N. S. (2010). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. Molecules, 15(1), 293-304. [Link] [9]38. Mandal, P. K., & Misra, A. K. (2007). 400 MHz ¹H-NMR of methyl 4,6-O-benzylidene-2-O-acryloyl-α-D-gluco-pyranoside (1a) in CDCl3. ResearchGate. [Link]

Sources

- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. grokipedia.com [grokipedia.com]

- 17. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]

- 18. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Biological Significance of Glycans Derived from 4,6-O-Benzylidene-N-acetyl-D-galactosamine

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological functions.[1] The structural diversity of glycans allows for a level of biological complexity that far exceeds that of the genome or proteome.[2] Within this complex world, O-linked glycans, particularly the mucin-type, play critical roles in processes ranging from protein stability and folding to cell-cell recognition and immune modulation.[3][4]

The synthesis of these intricate structures for research and therapeutic development relies on precise chemical strategies. A cornerstone of this synthesis is the use of protected monosaccharide building blocks. This guide focuses on one such pivotal precursor: 4,6-O-Benzylidene-N-acetyl-D-galactosamine . While seemingly just a starting material, this molecule is the gateway to synthesizing some of the most biologically significant glycans in human health and disease. By temporarily masking the hydroxyl groups at the 4 and 6 positions, this protected form of N-acetyl-D-galactosamine (GalNAc) allows chemists to meticulously construct specific glycan structures, most notably the Tn antigen (GalNAcα1-O-Ser/Thr) .

This guide will deconstruct the journey from this synthetic precursor to the complex biological roles of its derived glycans. We will explore the chemical logic behind its use, the profound implications of the resulting glycans in cancer biology and immunology, and the innovative therapeutic strategies that target these structures.

Section 1: The Synthetic Gateway: From a Protected Precursor to Core O-Glycans

The controlled, stepwise assembly of oligosaccharides is a formidable challenge due to the multiple hydroxyl groups of similar reactivity on each monosaccharide. The use of protecting groups is the foundational strategy to overcome this, and the 4,6-O-benzylidene acetal is a classic and powerful tool in this endeavor.[5]

The Causality of Protection: Why Use a Benzylidene Acetal?

The primary function of the 4,6-O-benzylidene group is to confer rigidity and to mask the primary 6-OH and secondary 4-OH groups, thereby directing subsequent glycosylation reactions to the remaining free hydroxyl groups, typically at the C3 position.[6] Furthermore, this rigid bicyclic system significantly influences the stereochemical outcome of glycosylation at the anomeric (C1) position.[7][8] This control is paramount for creating the specific α-linkage that defines the Tn antigen. The reaction mechanism is often a continuum between SN1 and SN2 pathways, with the protecting group and reaction conditions dictating the stereoselectivity.[7][9]

The journey from the protected building block to a biologically relevant glycan begins with its activation and coupling to a serine (Ser) or threonine (Thr) residue.

Caption: Contrasting O-glycosylation in normal vs. cancer cells.

This altered "glyco-signature" is not a passive bystander; it actively contributes to malignant progression:

-

Immune Evasion: The STn antigen can engage with Siglecs (sialic-acid-binding immunoglobulin-superfamily lectins) on immune cells, triggering inhibitory signals that suppress anti-tumor immune responses. [10]The dense presentation of these antigens can also mask underlying protein epitopes from immune recognition.

-

Metastasis: Expression of Tn and STn antigens on cell adhesion molecules can alter their function, promoting the detachment of cancer cells from the primary tumor and facilitating their invasion into surrounding tissues and vasculature.

-

Apoptosis Resistance: The presence of Tn/STn on death receptors like TRAIL-R2 can inhibit ligand-induced apoptosis, providing a survival advantage to cancer cells. [10]

Section 3: Therapeutic Targeting of Tn-Derived Glycans

The high tumor-specificity and critical role in malignancy make Tn and STn antigens prime targets for cancer therapy and diagnostics. [11]Their expression on the cell surface makes them accessible to targeted drugs, leading to several innovative therapeutic strategies.

| Therapeutic Strategy | Mechanism of Action | Example/Concept | Stage of Development |

| Cancer Vaccines | Synthetic Tn/STn antigens coupled to an immunogenic carrier protein are used to stimulate a robust B-cell and T-cell response against the tumor. [12] | Theratope® (historical), Synthetic lipopeptide conjugates | Clinical & Preclinical |

| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody specific for a Tn/STn-glycoprotein delivers a potent cytotoxic payload directly to the cancer cell, minimizing systemic toxicity. | Targeting MUC1-STn or other specific glycoproteins | Preclinical & Clinical |

| CAR-T Cell Therapy | Patient's T-cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes Tn or STn, directing a powerful and specific cytotoxic attack. [11] | Targeting Tn-MUC1 | Preclinical |

| Monoclonal Antibodies | Antibodies that bind Tn/STn can mediate antibody-dependent cell-mediated cytotoxicity (ADCC) or block immunosuppressive interactions. | Various antibodies in development | Preclinical & Clinical |

Section 4: Key Experimental Workflows

Harnessing the therapeutic potential of Tn-glycans requires robust methods for their synthesis and detection. The following protocols outline foundational workflows in the field.

Experimental Protocol 1: Chemoenzymatic Synthesis of a Sialyl-Tn (STn) Glycopeptide

This protocol describes a convergent approach, starting with the chemical synthesis of the Tn-antigen core followed by enzymatic sialylation for enhanced biological relevance and specificity.

Workflow Diagram

Caption: Workflow for the chemoenzymatic synthesis of an STn-glycopeptide.

Step-by-Step Methodology:

-

Chemical Synthesis of Tn-Serine Building Block:

-

Dissolve a suitable this compound donor (e.g., a thioglycoside) and an Fmoc-protected, All-ester protected serine acceptor (Fmoc-Ser-OAll) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the reaction to -78°C and add a glycosylation promoter system (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)).

-

Allow the reaction to slowly warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction, dilute with DCM, wash with sodium thiosulfate and brine, dry over sodium sulfate, and purify the resulting protected Tn-Serine by silica gel chromatography.

-

-

Deprotection:

-

Selectively remove the Allyl (All) ester using a palladium catalyst (e.g., Pd(PPh₃)₄) to liberate the carboxylic acid.

-

Remove the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF) to liberate the amine.

-

Remove the 4,6-O-benzylidene acetal under mild acidic conditions (e.g., 80% acetic acid in water) to yield the core Tn-Serine building block.

-

-

Enzymatic Sialylation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl₂).

-

Dissolve the purified Tn-glycopeptide in the buffer.

-

Add the sugar donor, CMP-Sialic Acid (CMP-Neu5Ac).

-

Add the sialyltransferase enzyme, ST6GalNAc-I. The addition of alkaline phosphatase is recommended to degrade the byproduct CMP, preventing feedback inhibition and driving the reaction to completion.

-

Incubate the reaction at 37°C for 12-24 hours.

-

-

Purification and Analysis:

-

Monitor the reaction progress by mass spectrometry or HPLC.

-

Once complete, terminate the reaction and purify the final STn-glycopeptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR if required.

-

Experimental Protocol 2: Flow Cytometry Analysis of Cell-Surface Tn Antigen

This protocol provides a quantitative method to assess the expression of Tn antigen on the surface of live cancer cells using a specific lectin.

Step-by-Step Methodology:

-

Cell Preparation:

-

Harvest cancer cells (e.g., MCF-7 breast cancer cells) using a non-enzymatic cell dissociation buffer to preserve surface proteins.

-

Wash the cells twice with cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS Buffer).

-

Resuspend the cells in FACS Buffer to a concentration of 1x10⁶ cells/mL.

-

-

Lectin Staining:

-

To 100 µL of cell suspension, add a fluorescently-labeled Tn-binding lectin, such as FITC-conjugated Vicia villosa agglutinin (VVA), at a pre-titered optimal concentration.

-

As a negative control, pre-incubate the lectin with its inhibitory sugar (GalNAc) before adding it to a separate tube of cells.

-

Incubate the cells on ice for 30 minutes in the dark.

-

-

Washing and Analysis:

-

Wash the cells twice with 2 mL of cold FACS Buffer to remove unbound lectin.

-

Resuspend the final cell pellet in 300 µL of FACS Buffer. Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.

-

Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 live cell events. The shift in fluorescence intensity compared to the negative control indicates the level of Tn antigen expression.

-

Conclusion

The journey from this compound to a complex biological narrative underscores the power of chemical biology. This single, strategically protected molecule provides the synthetic entry point to the Tn antigen, a glycan that sits at the crossroads of normal development and malignant disease. Its aberrant expression in cancer is not merely a biomarker but an active participant in tumor progression and immune evasion. The ability to chemically and enzymatically synthesize Tn and its derivatives has been instrumental in deciphering these roles and is now fueling the development of a new generation of highly targeted cancer immunotherapies. As our understanding of the glycome deepens, the insights gained from studying these fundamental structures will continue to pave the way for novel diagnostic tools and life-saving therapeutics.

References

- Zachara, N. E., & Hart, G. W. (2002).

- Slawson, C., & Hart, G. W. (2011). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. PMC - NIH.

- Ardá, A., & Jiménez-Barbero, J. (2020). Glycans in drug discovery. PMC - NIH.

- Varki, A., et al. (Eds.). (2017). Glycans in Biotechnology and the Pharmaceutical Industry. Essentials of Glycobiology, 3rd edition.

- Yang, Y. R., & Kim, D. H. (2020).

- Asparia Glycomics. (2024). How Glycan Analysis Supports Biopharmaceutical Development. Asparia Glycomics Blog.

- Creative Proteomics. (n.d.). Glycomics in Drug Development.

- Yang, M., & Reginato, M. J. (2022). O-GlcNAcylation regulation of cellular signaling in cancer. Cell Signal, 90, 110201.

- Gabius, H. J., et al. (2019). Glycans in Drug Discovery.

- Slawson, C., & Hart, G. W. (2013). O-GlcNAc modulates cellular signaling processes, metabolism, mitochondrial trafficking, and function as well as the cell cycle.

- Ju, T., & Cummings, R. D. (2005). The Tn Antigen—Structural Simplicity and Biological Complexity. PMC - PubMed Central.

- Pothuraju, R., et al. (2020). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. World Journal of Gastroenterology.

- Nakada, H., et al. (1993).

- Ju, T., Otto, V. I., & Cummings, R. D. (2011). The Tn Antigen-Structural Simplicity and Biological Complexity.

- Pinho, S. S., & Reis, C. A. (2015). The Role of Sialyl-Tn in Cancer. MDPI.

- Gadi, M. R., et al. (2023).

- Wang, C. C., Lee, J. C., & Luo, S. Y. (2015). Chemical Synthesis of N-Glycans. Royal Society of Chemistry.

- El-Subbagh, H. I., et al. (2021). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PMC - NIH.

- Varki, A., et al. (Eds.). (2017). Biological Functions of Glycans. Essentials of Glycobiology, 3rd edition.

- Varki, A. (1993). Exploring the Biological Roles of Glycans. Essentials of Glycobiology, 1st edition.

- Unverzagt, C., & Kajihara, Y. (2018). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides.

- Li, Y., et al. (2021). Chemoenzymatic modular assembly of O-GalNAc glycans for functional glycomics. PMC - NIH.

- Varki, A. (2009). Biological roles of glycans. PMC - PubMed Central.

- Gadi, M. R., et al. (2023).

- Keller, D., et al. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. ETH Zurich Research Collection.

- Kochi, M., et al. (1990). 4, 6-0-benzylidene-D-glucopyranose (BG) in the Treatment of Solid Malignant Tumours, an Extended Phase I Study. Br J Cancer, 62(3), 436-9.

- Crich, D., & Li, H. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC - NIH.

- Crich, D. (2010). Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation.

- Crich, D. (2011). Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species. Top Curr Chem, 301, 141-88.

- Crich, D., & Vinogradova, O. (2007). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. J Org Chem.

- Matsubara, M., et al. (2012). Function and 3D Structure of the N-Glycans on Glycoproteins. MDPI.

- Matsubara, M., et al. (2012). Function and 3D Structure of the N-Glycans on Glycoproteins.

- Brooks, S. A. (2017). UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target. Curr Cancer Drug Targets, 17(1), 53-61.

- Brooks, S. A. (2016). UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target.

- Xu, H., et al. (1990). Detection of the tumor marker D-galactose-beta-(1-->3)-N-acetyl-D-galactosamine in colonic cancer and precancer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Biological Roles of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. research-collection.ethz.ch [research-collection.ethz.ch]

- 8. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 11. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 12. Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of 4,6-O-Benzylidene-Protected Galactosamine Derivatives

Abstract

Derivatives of D-galactosamine are fundamental components of numerous biologically significant glycoconjugates. The introduction of a 4,6-O-benzylidene acetal is a common strategy in synthetic carbohydrate chemistry to protect the C4 and C6 hydroxyl groups and to influence stereochemical outcomes in glycosylation reactions. This acetal profoundly impacts the molecule's conformational landscape, locking the pyranose ring into a more rigid structure and thereby dictating its reactivity and biological function. This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structure of these important molecules in solution. We will explore the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering researchers a robust framework for conformational analysis.

Chapter 1: The Conformational Landscape of Benzylidene-Protected Pyranosides

The conformational flexibility of pyranose rings is a critical determinant of their chemical and physical properties.[1] For galactosamine, the pyranose ring can theoretically adopt several conformations, including the stable chair forms (⁴C₁ and ¹C₄) and higher-energy boat and skew-boat forms.

The Role of the 4,6-O-Benzylidene Acetal

The installation of a 4,6-O-benzylidene group introduces a bicyclic system that dramatically restricts the conformational freedom of the galactopyranose ring.[2] This bicyclic acetal system fuses a six-membered 1,3-dioxane ring to the pyranose core. The trans-fused nature of this system forces the pyranose ring to adopt a rigid chair conformation, almost exclusively the ⁴C₁ conformation for galactose derivatives. This locking effect arises because a ring flip to the ¹C₄ conformation would introduce prohibitive steric strain in the fused dioxane ring.

This conformational rigidity has significant consequences:

-

Stereochemical Control: It dictates the facial accessibility of the molecule, influencing the stereochemical outcome of glycosylation reactions.[2]

-

Reactivity: By fixing the orientation of substituents, it modulates the electronic effects on the anomeric center, affecting donor reactivity.[2]

-

Biological Recognition: The defined 3D shape is crucial for molecular recognition events, such as binding to lectins or enzymes.[3]

The benzylidene group itself introduces additional conformational variables, namely the orientation of the phenyl ring (axial or equatorial relative to the dioxane ring) and its rotation. These features are best probed using techniques sensitive to through-space interactions, as discussed in Chapter 2.

Chapter 2: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying carbohydrate conformations in solution.[4][5] Several NMR parameters are exquisitely sensitive to the geometry of the molecule.

Vicinal Proton-Proton Coupling Constants (³JHH)

The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle (Φ) between them, a relationship described by the Karplus equation.[4][6] By measuring these J-couplings from a high-resolution ¹H NMR spectrum, one can deduce the dihedral angles and, consequently, the ring conformation.

In a rigid ⁴C₁ chair conformation of a galactopyranoside, specific relationships between protons are expected:

-

Axial-Axial Couplings (J_ax,ax_): These protons have a dihedral angle of ~180°, resulting in large coupling constants, typically in the range of 8–10 Hz.[7] For a 4,6-O-benzylidene galactosamine derivative, large couplings are expected for J₁,₂, J₂,₃, and J₃,₄, assuming an α-anomer with an axial H-1.

-

Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Couplings: These interactions have dihedral angles of ~60° and result in smaller coupling constants, typically 1–4 Hz.[8]

Table 1: Representative ³JHH Coupling Constants for a ⁴C₁ Chair Conformation of a Methyl 2-Acetamido-4,6-O-benzylidene-α-D-galactopyranoside.

| Coupling | Dihedral Angle (Φ) | Expected J-value (Hz) | Conformation Indicated |

|---|---|---|---|

| J(H1, H2) | ~180° (trans-diaxial) | 8 - 10 | Axial H1, Axial H2 |

| J(H2, H3) | ~180° (trans-diaxial) | 8 - 10 | Axial H2, Axial H3 |

| J(H3, H4) | ~60° (gauche) | 2 - 4 | Axial H3, Equatorial H4 |

| J(H4, H5) | ~60° (gauche) | 2 - 4 | Equatorial H4, Axial H5 |

Note: These are idealized values. Actual values can be influenced by substituent electronegativity and other factors.[6]

Nuclear Overhauser Effect (NOE) Spectroscopy